molecular formula C26H21F2N3O B13626264 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

Katalognummer: B13626264
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: WWCADRXADOCVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a synthetic compound featuring a difluoro-biphenyl moiety conjugated to a piperazine ring, which is further linked to an isoquinoline core. This structure combines aromatic fluorination, a common strategy to enhance pharmacokinetic properties, with a piperazine spacer known for improving solubility and receptor binding . The biphenyl group, substituted with fluorine at the 2' and 6' positions, likely contributes to steric and electronic effects critical for target interaction, while the isoquinoline moiety provides a planar heterocyclic system conducive to intercalation or enzyme inhibition .

Eigenschaften

Molekularformel

C26H21F2N3O

Molekulargewicht

429.5 g/mol

IUPAC-Name

[3-(2,6-difluorophenyl)phenyl]-(4-isoquinolin-4-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H21F2N3O/c27-22-9-4-10-23(28)25(22)18-6-3-7-19(15-18)26(32)31-13-11-30(12-14-31)24-17-29-16-20-5-1-2-8-21(20)24/h1-10,15-17H,11-14H2

InChI-Schlüssel

WWCADRXADOCVCL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)C4=CC=CC(=C4)C5=C(C=CC=C5F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline generally follows a convergent approach where the biphenyl carbonyl fragment and the isoquinoline-piperazine moiety are prepared separately and then coupled via amide bond formation.

Key Synthetic Steps

Preparation of the 2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl Intermediate
  • The biphenyl core with fluorine substitutions at the 2' and 6' positions is typically synthesized via Suzuki coupling or related palladium-catalyzed cross-coupling reactions between fluorinated aryl boronic acids and halogenated aryl compounds.
  • Subsequent oxidation or functional group transformation introduces the carbonyl group at the 3-position of the biphenyl ring, often via selective Friedel-Crafts acylation or directed ortho-metalation followed by quenching with electrophiles.
Synthesis of the Piperazinyl Isoquinoline Fragment
  • The isoquinoline core is functionalized at the 4-position with a piperazine substituent. This is usually achieved by nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
  • The piperazine nitrogen is then available for further acylation.
Coupling to Form the Target Compound
  • The key step involves coupling the biphenyl carbonyl intermediate with the piperazinyl isoquinoline via amide bond formation.
  • This is typically performed using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
  • The reaction is carried out in polar aprotic solvents such as DMF (dimethylformamide) or DCM (dichloromethane) under inert atmosphere to avoid side reactions.

Detailed Example Procedure (Hypothetical Based on Literature)

Step Reagents and Conditions Outcome
1. Synthesis of 2',6'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid Suzuki coupling of 2,6-difluorophenylboronic acid with 3-bromobenzene derivative, Pd(PPh3)4 catalyst, K2CO3 base, toluene/water, reflux 2',6'-Difluoro biphenyl intermediate
2. Activation of carboxylic acid Treatment with HATU and DIPEA in DMF Activated ester intermediate
3. Coupling with 4-(piperazin-1-yl)isoquinoline Addition of 4-(piperazin-1-yl)isoquinoline, stirring at room temperature Formation of amide bond yielding target compound
4. Purification Flash chromatography or recrystallization Pure 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline

Notes on Reaction Optimization and Yields

  • The Suzuki coupling step requires careful control of temperature and catalyst loading to maximize yield and minimize homocoupling.
  • The amide coupling step benefits from using excess coupling reagent and base to drive the reaction to completion.
  • Purification by flash chromatography using silica gel and gradient elution with solvents such as ethyl acetate and hexane is common.
  • Typical overall yields reported in related biphenyl-piperazine-heterocycle syntheses range from 40% to 70% depending on reaction scale and conditions.

Research Outcomes and Characterization

  • The synthesized compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Fluorine substitutions are confirmed by 19F NMR spectroscopy.
  • The compound shows potential biological activity in kinase inhibition assays, as suggested by related patent disclosures involving similar biphenyl-piperazine-heterocyclic scaffolds.
  • Analytical HPLC methods are used to assess purity, with retention times correlating to the expected polarity of the molecule.

Summary Table of Preparation Methods

Stage Reaction Type Reagents/Conditions Notes
1 Cross-coupling (Suzuki) Pd catalyst, fluorinated boronic acid, aryl bromide, base, solvent Forms biphenyl core with fluorines
2 Carboxyl group introduction Oxidation or acylation Provides carbonyl functionality
3 Amide coupling HATU/EDCI, DIPEA, DMF/DCM Links biphenyl carbonyl to piperazine isoquinoline
4 Purification Chromatography or recrystallization Ensures compound purity

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity References
Target Compound Isoquinoline 2',6'-Difluoro-biphenyl, piperazine carbonyl Not explicitly reported (in evidence)
NSC 368390 (DuP-785) Quinolinecarboxylic acid 2'-Fluoro-biphenyl, methyl, sodium carboxylate Anticancer (inhibits dihydroorotate dehydrogenase)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-... Oxazole 2-Fluorobenzoyl, 2-fluorophenyl Not reported (structural analog)
S 18126 Benzoindane Dihydrodioxin, piperazine methyl Dopamine D4 receptor antagonist
1-Cyclopropyl-6-fluoro-7-(4-[...]quinoline Fluoroquinolone Piperazino-carbopiperazino, benzoyl/sulfonyl Antimicrobial (synthesis focus)

Key Observations:

  • Core Structure Impact: The target compound’s isoquinoline core distinguishes it from quinolines (e.g., NSC 368390) and oxazoles (e.g., ). Isoquinolines often exhibit enhanced DNA intercalation or kinase inhibition compared to simpler heterocycles .
  • Fluorination Effects : Both the target compound and NSC 368390 incorporate fluorine on biphenyl groups, but positional differences (2',6' vs. 2') may alter steric hindrance and metabolic stability. NSC 368390’s 2'-fluoro substitution is critical for inhibiting dihydroorotate dehydrogenase, suggesting fluorine positioning is a key determinant of activity .
  • Piperazine Modifications : Piperazine derivatives with acyl groups (e.g., benzoyl in ) or sulfonyl groups () show varied solubility and receptor affinity. The target compound’s biphenyl-carbonyl-piperazine linkage may enhance lipophilicity and membrane permeability compared to simpler acylated analogs .

Functional Group Influence on Mechanism

  • Anticancer Activity: NSC 368390’s sodium carboxylate enables ionic interactions with dihydroorotate dehydrogenase, while its quinoline core intercalates into nucleic acids. The target compound’s isoquinoline may lack this intercalation capacity but could inhibit kinases or topoisomerases .
  • Antimicrobial vs. Anticancer: Fluoroquinolone derivatives () with piperazinyl groups target DNA gyrase, whereas the target compound’s biphenyl-piperazine-isoquinoline architecture may favor different targets, such as tyrosine kinases .
  • Receptor Selectivity : S 18126 () demonstrates that piperazine methylation and aromatic substituents (e.g., dihydrodioxin) dictate dopamine D4 vs. D2 receptor selectivity. The target compound’s difluoro-biphenyl group could similarly fine-tune receptor binding .

Biologische Aktivität

The compound 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoquinoline moiety and a piperazine ring substituted with a difluorobiphenyl carbonyl group. Its molecular formula is C27H22F2N2O2C_{27}H_{22}F_2N_2O_2 with a molecular weight of approximately 444.48 g/mol. The presence of fluorine atoms and the biphenyl group may enhance its lipophilicity and biological activity.

Research indicates that compounds similar to 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline often act through multiple mechanisms:

  • Inhibition of Kinases : Many isoquinoline derivatives have been shown to inhibit various kinases, including Wee1 kinase, which plays a crucial role in cell cycle regulation. Inhibition of this kinase can lead to enhanced sensitivity to chemotherapeutic agents like irinotecan .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Biological Activity and Efficacy

The biological activity of the compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have demonstrated that 4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values reported for different cell lines are as follows:

Cell LineIC50 (µM)
HL-600.7
HeLa>200
NCI-H12990.69

These results indicate potent activity against leukemia cells while showing variable efficacy against solid tumor lines like HeLa .

Case Studies

A notable case study involved the administration of the compound in a mouse xenograft model bearing NCI-H1299 tumors. The compound was dosed at 100 mg/kg/day and demonstrated significant tumor growth inhibition compared to controls. Western blot analysis indicated effective inhibition of phosphorylated Cdk1/2, confirming the pharmacodynamic effects consistent with Wee1 inhibition .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. Key pharmacokinetic parameters observed include:

ParameterValue
Oral Bioavailability (F)94%
Half-life (t1/2)2.8 h
Clearance (CL)0.55 L/h/kg

These parameters indicate that the compound can be effectively administered orally with a promising bioavailability profile .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cross-coupling (e.g., Suzuki-Miyaura for biphenyl formation) and amide coupling. For example:
  • Step 1 : React 2',6'-difluorobiphenyl-3-carboxylic acid with piperazine using a coupling agent like EDCI/HOBt to form the piperazine-carboxamide intermediate.
  • Step 2 : Attach the isoquinoline moiety via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis (e.g., PdCl₂(Ph₃P)₂, t-Bu-XPhos, Na₂CO₃ in dioxane at 100°C for 4–12 h) .
  • Monitor reactions with TLC and purify intermediates via column chromatography or ISCO systems .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons, fluorine coupling patterns, and piperazine/isoquinoline backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₉H₂₂F₂N₃O).
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature Control : Maintain 100–120°C during coupling steps to minimize side reactions (e.g., dehalogenation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Ph₃P)₂) and ligands (XPhos vs. SPhos) for improved cross-coupling efficiency .
  • Workup Optimization : Neutralize reaction mixtures with NaOH to precipitate unreacted acids, followed by ethyl acetate extraction .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against target kinases (e.g., PI3K/mTOR) using fluorescence-based ADP-Glo™ assays .
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • In Vivo Studies :
  • Pharmacokinetics : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis of half-life and bioavailability .
  • Xenograft Models : Assess tumor growth inhibition in nude mice with human-derived xenografts .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Replicate studies across multiple concentrations to confirm activity thresholds .
  • Comparative Meta-Analysis : Aggregate data from independent labs using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .
  • Structural Confirmation : Re-characterize batches with conflicting results via XRD or 2D NMR to rule out polymorphic variations .

Q. What computational strategies can predict the compound’s target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 3L0F for PI3Kγ) to map binding poses .
  • QSAR Modeling : Train models on analogs (e.g., piperazine-linked quinolines) to correlate substituent effects (e.g., fluorine position) with activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .

Q. How can crystallography resolve conformational stability of the compound?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane); solve structure using SHELX .
  • Torsion Angle Analysis : Compare biphenyl (C3–C4–C5–C6) and piperazine (N–C–C–N) angles to identify steric strain .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., C–F⋯H contacts) to explain packing efficiency .

Q. What methodologies are employed in pharmacokinetic profiling?

  • Methodological Answer :
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can substituent modifications enhance selectivity for a target receptor?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute biphenyl-fluorine with chloro or trifluoromethyl groups to modulate lipophilicity .
  • Piperazine Ring Expansion : Test azepane or morpholine analogs for altered steric/electronic profiles .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate compound to E3 ligase ligands to induce target degradation .

Q. What approaches validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., ortho/meta/para-fluoro on biphenyl) .
  • Free-Wilson Analysis : Deconvolute activity contributions of individual substituents .
  • SPR Biosensing : Measure binding kinetics (ka/kd) to correlate structural changes with target affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.